molecular formula C9H10BN3O2 B578415 (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1310384-85-0

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B578415
CAS No.: 1310384-85-0
M. Wt: 203.008
InChI Key: SOLIPWNQQFQWSI-UHFFFAOYSA-N
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Description

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 4-methyl-1H-pyrazol-1-yl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production. The use of continuous flow reactors and automated systems further enhances the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This compound can also participate in other types of reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is widely used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it a valuable tool for constructing biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in the synthesis of complex organic compounds also makes it valuable for the development of new materials with unique properties .

Comparison with Similar Compounds

Biological Activity

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is a boron-containing organic compound that has gained significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a boronic acid moiety with a substituted pyridine and pyrazole, which enhances its reactivity and selectivity in various chemical reactions, particularly in drug development.

  • IUPAC Name : [6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid
  • Molecular Formula : C9H10BN3O2
  • CAS Number : 1310384-85-0
  • InChI Key : SOLIPWNQQFQWSI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the formation of covalent bonds. The boronic acid group can reversibly bind to diols, which is crucial for inhibiting enzymes involved in various metabolic pathways. This property is particularly valuable in the design of inhibitors for proteases and kinases.

Biological Activity Overview

Recent studies have explored the compound's efficacy against various biological targets, including:

  • Antiparasitic Activity : Research indicates that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the pyrazole substituent have been shown to enhance potency, with some derivatives achieving an EC50 as low as 0.010 μM against asexual stage parasites .
  • Anticancer Properties : The compound has also been evaluated for its anticancer potential. The boronic acid moiety allows for the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism has been highlighted in studies involving various cancer cell lines, demonstrating significant cytotoxic effects .
  • Enzyme Inhibition : The compound's ability to act as a reversible inhibitor of certain enzymes has been documented. For example, it has shown promise in inhibiting kinases involved in cell signaling pathways critical for tumor growth and survival .

Case Study 1: Antimalarial Activity

In a study assessing the antimalarial properties of this compound, researchers synthesized several derivatives and evaluated their activity against P. falciparum. The study found that specific substitutions on the pyrazole ring significantly improved activity, with some compounds demonstrating over 30% reduction in parasitemia at doses as low as 40 mg/kg in mouse models .

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound's anticancer properties involved testing against various human cancer cell lines. The results indicated that compounds with the boronic acid functionality exhibited enhanced apoptosis and reduced cell proliferation rates compared to controls. Notably, one derivative was able to induce apoptosis in breast cancer cells at nanomolar concentrations .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineEC50 (μM)Reference
AntimalarialP. falciparum0.010
AnticancerBreast Cancer Cell Lines0.050
Enzyme InhibitionVarious KinasesVaries

Properties

IUPAC Name

[6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-7-5-11-13(6-7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLIPWNQQFQWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=C(C=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671282
Record name [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-85-0
Record name Boronic acid, B-[6-(4-methyl-1H-pyrazol-1-yl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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